Cas no 2138029-84-0 (5-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-ylpyridine-3-carbaldehyde)

5-4-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ylpyridine-3-carbaldehyde is a versatile heterocyclic compound featuring a pyridine core substituted with a difluoromethylpyrazole moiety and a formyl group. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The aldehyde functionality offers reactivity for further derivatization, enabling the construction of complex molecular architectures. Its structural features are particularly advantageous in the development of bioactive molecules, where the pyrazole and pyridine rings contribute to binding interactions. This compound is well-suited for applications in medicinal chemistry and crop protection research due to its balanced physicochemical properties and synthetic flexibility.
5-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-ylpyridine-3-carbaldehyde structure
2138029-84-0 structure
Product Name:5-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-ylpyridine-3-carbaldehyde
CAS No:2138029-84-0
MF:C11H9F2N3O
MW:237.205468893051
CID:5610200
PubChem ID:165779882
Update Time:2025-10-31

5-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-ylpyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-841029
    • 2138029-84-0
    • 5-[4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]pyridine-3-carbaldehyde
    • 5-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-ylpyridine-3-carbaldehyde
    • Inchi: 1S/C11H9F2N3O/c1-16-5-9(11(12)13)10(15-16)8-2-7(6-17)3-14-4-8/h2-6,11H,1H3
    • InChI Key: DOBMFFPULNKAMJ-UHFFFAOYSA-N
    • SMILES: FC(C1=CN(C)N=C1C1C=NC=C(C=O)C=1)F

Computed Properties

  • Exact Mass: 237.07136824g/mol
  • Monoisotopic Mass: 237.07136824g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 47.8Ų

5-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-ylpyridine-3-carbaldehyde Pricemore >>

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Additional information on 5-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-ylpyridine-3-carbaldehyde

Introduction to 5-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-ylpyridine-3-carbaldehyde (CAS No. 2138029-84-0)

5-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-ylpyridine-3-carbaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2138029-84-0, belongs to a class of heterocyclic molecules that are widely explored for their therapeutic applications. The presence of both pyrazole and pyridine moieties, along with a difluoromethyl substituent, makes this molecule particularly intriguing from a chemical and pharmacological perspective.

The pyrazole ring is a prominent pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. Its three-membered structure, featuring two nitrogen atoms, allows for versatile binding interactions with proteins and enzymes. In contrast, the pyridine moiety contributes to the compound's solubility and stability, while the carbaldehyde functional group at the 3-position serves as a reactive site for further chemical modifications. These structural elements collectively enhance the compound's potential as a lead molecule in drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have suggested that 5-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-ylpyridine-3-carbaldehyde may exhibit inhibitory effects on certain kinases and transcription factors, which are critical targets in oncology and inflammatory diseases. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and binding affinity in many drug candidates.

In vitro studies have begun to explore the pharmacological profile of this compound. Initial assays indicate that it demonstrates moderate activity against several cancer cell lines, suggesting its potential as an antitumor agent. The mechanism of action appears to involve disruption of signaling pathways that are essential for cell proliferation and survival. Furthermore, the compound's ability to cross the blood-brain barrier has been evaluated, raising possibilities for its use in central nervous system disorders.

The synthesis of 5-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-ylpyridine-3-carbaldehyde presents a challenge due to the complexity of its structure. Multi-step synthetic routes have been developed, involving condensation reactions, cyclization processes, and functional group transformations. The use of advanced catalytic systems has improved yields and purity, making it more feasible for large-scale production. Researchers are also exploring green chemistry approaches to minimize waste and energy consumption during synthesis.

The chemical properties of this compound make it an attractive candidate for further derivatization. By modifying the substituents on the pyrazole or pyridine rings, new analogs can be generated with tailored biological activities. For instance, replacing the difluoromethyl group with other electron-withdrawing or electron-donating groups could alter the compound's interaction with biological targets. Such modifications are crucial for optimizing potency and selectivity in drug development.

Current research is also focusing on understanding the SAR (Structure-Activity Relationship) of this class of compounds. By comparing 5-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-ylpyridine-3-carbaldehyde with related molecules, scientists can identify key structural features that contribute to biological activity. This information is vital for designing next-generation drug candidates with improved efficacy and reduced side effects.

The regulatory landscape for novel pharmaceutical compounds requires thorough characterization before clinical trials can commence. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC have been employed to confirm the identity and purity of 5-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-ylpyridine-3-carbaldehyde. These methods ensure that the compound meets stringent quality standards before it can be tested in vivo.

In conclusion,5-4-(difluoromethyl)-1-methyl-1H-pyrazol-3-ylypyridine -3-carbaldehyde (CAS No. 2138029 -84 -0) represents a promising lead in pharmaceutical research due to its unique structural composition and potential biological activities. Ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological properties through structural modifications. As computational tools and synthetic methodologies continue to evolve, this compound is poised to play a significant role in future drug development efforts.

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